molecular formula C18H20ClNO3S B2398019 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide CAS No. 1421467-26-6

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide

Cat. No. B2398019
CAS RN: 1421467-26-6
M. Wt: 365.87
InChI Key: PKTNLHBSDMJHBE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential application in the field of medicine. This compound is a sulfonamide derivative that exhibits potent activity against a range of diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

Antitumor and Anticancer Properties

Research on sulfonamide compounds has highlighted their significant antitumor properties. For example, compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, demonstrating potent cell cycle inhibition effects. This research has led to the identification of compounds advancing to clinical trials due to their promising antimitotic activities and abilities to disrupt tubulin polymerization, as well as novel antiproliferative agents causing cell cycle alterations in cancer cell lines (Owa et al., 2002). Additionally, new dibenzenesulfonamides were synthesized and shown to induce apoptosis and autophagy pathways in tumor cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumors (Gul et al., 2018).

Synthesis and Chemical Properties

The synthesis and structural features of various sulfonamide compounds have been extensively studied. For instance, efficient and selective rhodium-catalyzed cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent has been reported, showcasing the versatility of sulfonamide compounds in organic synthesis (Chaitanya & Anbarasan, 2015).

Potential for COX-2 Inhibition

Certain sulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, indicating potential therapeutic applications in inflammation and pain management. One such study led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which has progressed to phase II clinical trials for the treatment of various conditions (Hashimoto et al., 2002).

properties

IUPAC Name

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c1-13-16(19)8-5-9-17(13)24(22,23)20-12-18(21,15-10-11-15)14-6-3-2-4-7-14/h2-9,15,20-21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNLHBSDMJHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylbenzenesulfonamide

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